N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide
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Overview
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide is a complex organic compound that features a unique structure combining an indene moiety with a pyrrolidine carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide typically involves the reaction of 2,3-dihydro-1H-inden-1-one with pyrrolidine-2-carboxamide under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indene moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include oxidized ketones, reduced derivatives, and substituted indene compounds.
Scientific Research Applications
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1H-inden-1-one derivatives: These compounds share the indene moiety and have similar chemical properties.
Pyrrolidine carboxamide derivatives: Compounds with similar structures but different substituents on the pyrrolidine ring.
Uniqueness
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide is unique due to its combination of the indene and pyrrolidine carboxamide moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-12-8-9-4-1-2-5-10(9)13(12)16-14(18)11-6-3-7-15-11/h1-2,4-5,11-13,15,17H,3,6-8H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZIIRPIEDUFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2C(CC3=CC=CC=C23)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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